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Compound of Interest

Compound Name: Dipsanoside A

Cat. No.: B8249664

For researchers, scientists, and professionals in drug development, this document provides a
detailed guide to the spectroscopic data of Dipsanoside A, a complex tetrairidoid glucoside
isolated from Dipsacus asper. The information presented herein is crucial for the identification,
characterization, and further investigation of this natural product.

Dipsanoside A was first isolated and characterized by Tian et al. in 2006, as detailed in their
publication in Organic Letters.[1] The structural elucidation of this intricate molecule was made
possible through a combination of one- and two-dimensional Nuclear Magnetic Resonance
(NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide summarizes
the key spectroscopic data and the experimental protocols utilized in its determination.

Mass Spectrometry Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of
Dipsanoside A. The data obtained via Electrospray lonization (ESI) is presented below.

lon Formula Calculated m/z Found m/z
[M + Na]+ C64H88038Na 1495.4751 1495.4748
[M + K]+ C64H88038K 1511.4490 1511.4485

Nuclear Magnetic Resonance (NMR) Data
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The structural backbone and stereochemistry of Dipsanoside A were elucidated using a suite
of NMR experiments. The *H and 3C NMR chemical shifts, recorded in deuterated methanol
(CDs0OD), are detailed in the following tables.

'H NMR Spectroscopic Data (500 MHz, CD30D)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Unit Al
1 5.12 d 4.0
3 7.49 S
5 3.29 m
6a 5.85 dd 175,15
6b 5.82 dd 105,15
7 6.30 ddd 17.5,10.5,8.5
8 2.55 m
9 2.45 m
10 1.03 d 6.5
1 4.75 d 8.0
Unit A2
1 5.20 d 55
3 7.38 s
5 3.29 m
6a 5.85 dd 175,15
6b 5.82 dd 105,15
7 6.71 ddd 17.5,10.5,8.5
8 2.55 m
9 2.45 m
10 0.95 d 6.5
1 4.72 d 8.0
Unit B1
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1 5.43 55
3 7.42

5 3.29

6a 4.25

6b 4.15

7 2.95

8 2.05

9 2.25

10 1.10 7.0
1 4.65 8.0
Unit B2

1 5.52 4.0
3 7.39

5 3.29

6a 4.25

6b 4.15

7 2.95

8 2.05

9 2.25

10 1.12 7.0
1 4.68 8.0

13C NMR Spectroscopic Data (125 MHz, CD30D)
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Chemical Shift (5,

Chemical Shift (5,

Position Position

ppm) ppm)
Unit Al Unit B1
1 98.9 1 97.5
3 153.2 3 152.7
4 113.1 4 111.9
5 33.1 5 38.1
6 135.5 6 70.1
7 120.6 7 48.2
8 44.1 8 42.5
9 47.5 9 52.1
10 14.3 10 15.1
11 169.4 11 168.2
1 100.2 1 100.5
2' 74.9 2' 75.1
3 78.1 3 78.2
4 71.8 4 71.9
5' 77.9 5' 78.0
6' 62.9 6' 63.0
Unit A2 Unit B2
1 98.5 1 97.2
3 151.9 3 154.1
4 112.5 4 111.5
5 33.1 5 38.1
6 135.4 6 70.1
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7 119.4 7 48.2
8 44.1 8 425
9 475 9 52.1
10 14.2 10 15.3
11 169.4 11 168.2
1 100.8 1 100.7
2 75.2 2 75.3
3 78.3 3 78.4
4 72.0 4 72.1
5 78.1 5 78.2
6 63.1 6 63.2

Experimental Protocols

The following is a summary of the experimental procedures used to obtain the spectroscopic
data for Dipsanoside A.

Isolation and Purification: The air-dried roots of Dipsacus asper were extracted with 95%
ethanol. The resulting extract was then partitioned between water and n-butanol. The n-butanol
soluble fraction was subjected to column chromatography on macroporous resin (D101) and
eluted with a gradient of ethanol in water. Further purification was achieved through repeated
column chromatography on Sephadex LH-20 and RP-18, followed by preparative HPLC to
yield pure Dipsanoside A.

Spectroscopic Analysis:

* NMR Spectroscopy: *H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were
recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million
(ppm) relative to the solvent peak of CDsOD (6H 3.31, 6C 49.0).
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e Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were
obtained on a Bruker APEX Il FT-ICR mass spectrometer.

Workflow for Natural Product Characterization

The logical flow for the isolation and structural elucidation of a novel natural product like
Dipsanoside A can be visualized as follows.
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Figure 1. General workflow for the isolation and structural elucidation of Dipsanoside A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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